molecular formula C14H10O6 B14406364 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid CAS No. 84119-04-0

2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid

Cat. No.: B14406364
CAS No.: 84119-04-0
M. Wt: 274.22 g/mol
InChI Key: NHXPMULWXRURKS-UHFFFAOYSA-N
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Description

2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two prop-2-yn-1-yloxy groups attached to a benzene ring with carboxylic acid functionalities at the 1 and 4 positions. This structure imparts unique chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid typically involves the reaction of 2,5-dibromobenzene-1,4-diol with propylene bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 105°C) for an extended period (approximately 68 hours). The product is then purified using column chromatography with dichloromethane and petroleum ether as eluents .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The prop-2-yn-1-yloxy groups can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction could produce diols.

Scientific Research Applications

2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy groups can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in various applications, including drug development and material science .

Comparison with Similar Compounds

Uniqueness: 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid is unique due to its dual functionality, combining the reactivity of prop-2-yn-1-yloxy groups with the versatility of carboxylic acid groups. This dual functionality makes it particularly valuable in the synthesis of complex molecules and advanced materials.

Properties

CAS No.

84119-04-0

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

2,5-bis(prop-2-ynoxy)terephthalic acid

InChI

InChI=1S/C14H10O6/c1-3-5-19-11-7-10(14(17)18)12(20-6-4-2)8-9(11)13(15)16/h1-2,7-8H,5-6H2,(H,15,16)(H,17,18)

InChI Key

NHXPMULWXRURKS-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=C(C=C1C(=O)O)OCC#C)C(=O)O

Origin of Product

United States

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